N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-19(23-14-6-7-17-18(10-14)30-13-29-17)12-31-21-25-24-20(16-5-1-2-8-22-16)26(21)11-15-4-3-9-28-15/h1-10H,11-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVXWBQSGJJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) . The furan and pyridine rings are then introduced through a series of Pd-catalyzed C-N cross-coupling reactions . The final step involves the formation of the triazole ring via a cyclization reaction under specific conditions .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency of the production process.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The triazole ring serves as the central reactive site, participating in:
1.1 Nucleophilic Substitution
The sulfanyl (-S-) group at position 3 of the triazole undergoes nucleophilic displacement under alkaline conditions. For example:
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Reaction with alkyl halides (e.g., methyl iodide) yields S-alkylated derivatives.
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Substitution with amines (e.g., benzylamine) forms thioether-linked analogs.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CH₃I | DMF | 60°C | 72 |
| C₆H₅CH₂NH₂ | EtOH | Reflux | 68 |
1.2 Ring Functionalization
Electrophilic substitution at the triazole’s nitrogen atoms is achievable via:
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Acylation : Reacting with acetyl chloride forms N-acetyl derivatives .
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Coordination Chemistry : The pyridinyl substituent enables metal coordination (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced bioactivity.
Sulfanyl Group Reactivity
The thioether linkage (C-S-C) undergoes:
2.1 Oxidation
Controlled oxidation with H₂O₂ or mCPBA produces sulfoxide or sulfone derivatives:
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Sulfoxide: (mild conditions, 0–5°C)
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Sulfone: (prolonged reaction times, 50°C).
Oxidation Outcomes
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 85 |
| mCPBA | Sulfone | 6 h | 78 |
2.2 Disulfide Formation
Treatment with I₂ or DTNB cleaves the S-C bond, generating disulfide-linked dimers .
Benzo dioxole and Furan Reactivity
3.1 Electrophilic Aromatic Substitution
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Nitration : The benzodioxole ring undergoes nitration at the para position using HNO₃/H₂SO₄ .
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Halogenation : Furan reacts with Br₂ in CCl₄ to form 2-bromofuran derivatives.
3.2 Ring-Opening Reactions
Under acidic conditions, the furan ring opens to form diketones, which can further react with nucleophiles (e.g., hydrazines).
Acetamide Hydrolysis
The acetamide group is hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) yields carboxylic acid ().
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Basic Hydrolysis : NaOH (10%) produces the sodium carboxylate salt.
Hydrolysis Parameters
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | HCl | 100°C | 4 h | Carboxylic Acid |
| Basic | NaOH | 80°C | 3 h | Carboxylate |
Pyridine-Directed Reactions
The pyridinyl group facilitates:
Scientific Research Applications
The compound N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the triazole ring is significant as triazoles have been shown to exhibit anticancer properties by inhibiting enzymes involved in cancer cell proliferation.
Case Study: Triazole Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The compound's structure suggests it may share similar mechanisms of action due to its triazole moiety .
Antimicrobial Properties
The furan and pyridine components of the compound suggest potential antimicrobial activity. Research indicates that compounds containing furan rings can exhibit antibacterial effects against a range of pathogens.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Pathogen Targeted | Reference |
|---|---|---|---|
| Furan Derivative A | Moderate | E. coli | |
| Pyridine-Based B | High | S. aureus | |
| Triazole Compound C | Low | P. aeruginosa |
This table illustrates that derivatives related to our compound have shown varying degrees of antimicrobial efficacy, suggesting that this compound could be further investigated for similar properties.
Neuroprotective Effects
The molecular structure implies potential neuroprotective effects, particularly due to the presence of the dioxole and pyridine rings. Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress.
Case Study: Neuroprotection
A publication in Neuroscience Letters reported that certain dioxole derivatives could reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration . This suggests that our compound may also exhibit similar neuroprotective properties.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the polymerization of tubulin, a key protein involved in cell division . This inhibition leads to mitotic blockade and subsequent apoptosis of cancer cells. Additionally, the compound may interact with other cellular targets, modulating various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Replacement of triazole with imidazole (e.g., in ALK inhibitors) reduces conformational flexibility but enhances kinase selectivity .
- Benzo[1,3]dioxole vs. benzodioxin (): The latter’s fused ring system may enhance π-stacking but reduce solubility .
Pharmacological Activity
Table 2: Activity Profiles of Analogous Compounds
Notable Trends:
- The triazole-thioacetamide scaffold (as in the target compound) shows moderate anti-inflammatory activity but lower potency than NSAIDs like diclofenac .
- Pyridine substitution (e.g., in ALK inhibitors) correlates with improved kinase binding affinity due to nitrogen’s H-bonding capacity .
Physicochemical Properties
Table 3: Physical and Spectral Data
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzo[1,3]dioxole moiety linked to a furan and pyridine derivative through a triazole-sulfanyl group. Its molecular formula is , with a molecular weight of approximately 433.49 g/mol.
Anticancer Activity
Research has demonstrated that derivatives of benzo[1,3]dioxole exhibit significant anticancer properties. A study evaluating similar compounds found that certain derivatives had IC50 values as low as 1.54 µM against HCT116 colorectal cancer cells, indicating potent antiproliferative effects . The mechanisms of action include:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting tumor growth.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can promote apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway such as Bax and Bcl-2 .
Anti-inflammatory Activity
The compound's structural features allow it to act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have shown that related compounds effectively reduce prostaglandin synthesis, leading to decreased inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : These studies suggest strong binding affinity to target proteins involved in cancer pathways.
- Cell Cycle Arrest : Analysis indicates that treatment leads to cell cycle arrest at the G0/G1 phase in cancer cell lines.
- Cytotoxicity Profiles : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-Benzo[1,3]dioxol derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. The furan-2-ylmethyl and pyridin-2-yl substituents can be introduced via nucleophilic substitution or click chemistry. Reaction efficiency should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- Methodological Answer : Nuclear magnetic resonance (NMR; H and C) is indispensable for verifying substituent connectivity and purity. Mass spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction (XRD) provides definitive proof of stereochemistry and crystal packing, as demonstrated in structurally analogous triazole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of anti-exudative activity?
- Methodological Answer : Carrageenan-induced rat paw edema models are widely used to assess anti-exudative activity. Measure reductions in inflammation volume post-administration, with indomethacin as a positive control. Dose-response curves (0.1–10 mg/kg) and histopathological analysis of tissue samples can validate efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of furan and pyridine substituents in bioactivity?
- Methodological Answer : Systematic SAR studies should compare analogs with modified substituents (e.g., replacing furan with thiophene or pyridine with quinoline). Use molecular docking to assess binding affinity to inflammatory targets like cyclooxygenase-2 (COX-2). Biological assays (e.g., COX-2 inhibition IC) paired with computational simulations (e.g., density functional theory for electronic effects) can identify critical substituent interactions .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Modifying solubility via prodrug strategies (e.g., esterification of acetamide).
- Conducting pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS.
- Validating in vivo results with multiple disease models (e.g., adjuvant-induced arthritis alongside carrageenan edema) .
Q. How can computational chemistry optimize the synthesis pathway?
- Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian 16) to model reaction transition states and identify rate-limiting steps. Machine learning algorithms can predict optimal solvent systems or catalysts. For example, ICReDD’s approach integrates reaction path searches with experimental validation to reduce trial-and-error inefficiencies .
Q. What methodologies analyze metabolic stability and degradation pathways?
- Methodological Answer : Use liver microsomal assays (human/rat) to assess Phase I metabolism. Identify metabolites via HPLC coupled with high-resolution mass spectrometry (HRMS). For degradation studies, employ forced-stress conditions (heat, light, pH extremes) and monitor stability via kinetic modeling (Arrhenius plots) .
Q. How can modulating the triazole ring’s electronic properties enhance target binding?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the triazole ring to enhance hydrogen bonding with target residues. Surface plasmon resonance (SPR) can quantify binding kinetics, while X-ray crystallography of ligand-target complexes reveals precise interaction motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
